molecular formula C13H14F2O3 B1325286 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid CAS No. 898766-49-9

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid

Número de catálogo: B1325286
Número CAS: 898766-49-9
Peso molecular: 256.24 g/mol
Clave InChI: OGXCQOKBQBPPDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid (CAS 898766-49-9) is a high-value fluorinated ketoacid intermediate with a molecular formula of C13H14F2O3 and a molecular weight of 256.25 g/mol . This compound features a heptanoic acid chain terminated with a carboxylic acid and a 2,6-difluorophenyl ketone group, a structure that makes it a versatile building block in organic and medicinal chemistry research . The incorporation of fluorine atoms is a established strategy in drug discovery to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers are exploring its potential as a key synthetic intermediate for the development of novel pharmaceutical compounds. For instance, structurally similar ω-oxoarylalkanoic acids are frequently employed in the synthesis of more complex molecules, including protease inhibitors and other biologically active agents . As a supplied chemical, it is offered with a typical purity of 97% and is supported by quality control documentation . This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-(2,6-difluorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-9-5-4-6-10(15)13(9)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXCQOKBQBPPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645339
Record name 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-49-9
Record name 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: 7-(2,6-Difluorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid (CAS 898766-49-9) . This document is structured to serve researchers and drug development professionals, focusing on the compound's utility as a privileged scaffold in medicinal chemistry, specifically for HDAC inhibitor design and PROTAC linker systems .

A Privileged Scaffold for Metabolic Stability and Linker Design[1]

Executive Summary

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid (CAS 898766-49-9) is a specialized pharmaceutical intermediate characterized by a 7-carbon aliphatic chain terminating in a carboxylic acid, with a ketone moiety adjacent to a 2,6-difluorophenyl ring.[1][2]

Unlike its 2,4- or 3,5-difluoro isomers, the 2,6-difluoro substitution pattern offers unique medicinal chemistry advantages:

  • Metabolic Blockade: The fluorine atoms at the 2 and 6 positions sterically and electronically shield the phenyl ring from oxidative metabolism (e.g., by CYP450 enzymes), a common liability in phenyl-ketone scaffolds.

  • Conformational Locking: The ortho-fluorines restrict the rotation of the phenyl ring relative to the carbonyl group, potentially improving binding affinity in target pockets (e.g., Histone Deacetylases).

This guide details the regioselective synthesis required to access this specific isomer, its application in fragment-based drug design , and critical handling protocols.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

PropertyData
Chemical Name 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid
CAS Number 898766-49-9
Molecular Formula C₁₃H₁₄F₂O₃
Molecular Weight 256.25 g/mol
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~4.5 (Carboxylic acid), ~-6 (Ketone oxygen)
H-Bond Donors/Acceptors 1 / 4
Rotatable Bonds 6

Synthesis & Manufacturing: The Regioselectivity Challenge

A critical insight for synthetic chemists is that standard Friedel-Crafts acylation does NOT yield this isomer efficiently. [1]

  • Friedel-Crafts Acylation: Reacting 1,3-difluorobenzene with pimelic anhydride/chloride typically yields the 2,4-difluorophenyl isomer due to the directing effects of the fluorine atoms (ortho/para directors).[1]

  • Directed Ortho Metalation (DoM): To achieve the 2,6-substitution , the synthesis must proceed via lithiation at the C2 position (the most acidic proton, flanked by two withdrawing fluorine atoms).

Validated Synthetic Route (DoM Approach)

The following protocol outlines the logic for accessing the 2,6-isomer.

Step 1: Lithiation

  • Reagents: 1,3-Difluorobenzene, n-Butyllithium (n-BuLi).[1]

  • Conditions: THF, -78°C.

  • Mechanism: The C2 proton is removed to form 2,6-difluorophenyllithium. The two ortho-fluorines stabilize the anion via induction, making this regiochemistry highly favored at low temperatures.

Step 2: Acylation

  • Electrophile: Pimelic anhydride or Ethyl 6-(chlorocarbonyl)hexanoate.

  • Mechanism: The lithiated species attacks the carbonyl. If using the anhydride, the ring opens to form the keto-acid directly.

Synthesis Workflow Diagram

Synthesispathway SM 1,3-Difluorobenzene Reagent1 n-BuLi, THF, -78°C (Lithiation) SM->Reagent1 SideProduct 2,4-Isomer (via Friedel-Crafts) SM->SideProduct AlCl3 (Friedel-Crafts) Avoid this route Inter 2,6-Difluorophenyl-Li (Intermediate) Reagent1->Inter C2 Deprotonation Reagent2 Pimelic Anhydride or Mono-ester Chloride Inter->Reagent2 Product 7-(2,6-Difluorophenyl)- 7-oxoheptanoic acid (CAS 898766-49-9) Reagent2->Product Acylation

Caption: Comparison of Synthetic Routes. The DoM pathway (top) is required to access the 2,6-isomer, whereas standard Friedel-Crafts (bottom) yields the incorrect 2,4-isomer.[1]

Applications in Drug Development[3][10]

This compound acts as a versatile "Cap-Linker-Tail" building block.

Histone Deacetylase (HDAC) Inhibitors

The structure of CAS 898766-49-9 mimics the pharmacophore of FDA-approved HDAC inhibitors like Vorinostat (SAHA) .[1]

  • Cap Group: The 2,6-difluorophenyl ring serves as the surface-recognition "cap."[1] The fluorine atoms improve lipophilicity and metabolic stability compared to a simple phenyl group.

  • Linker: The 7-carbon chain (heptanoic) provides the optimal length to span the tunnel of the HDAC active site (typically requiring a 5-7 carbon spacer).[1]

  • Zinc Binding Group (ZBG) Precursor: The carboxylic acid can be easily converted into a Hydroxamic Acid (via NH₂OH coupling) or a Benzamide , which are the active zinc-binding moieties.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical for ternary complex formation.

  • The ketone handle allows for Reductive Amination to attach a ligand (e.g., VHL or CRBN binder).

  • The carboxylic acid allows for amide coupling to the target protein ligand.

  • The 7-carbon alkyl chain provides a flexible, hydrophobic spacer.

Derivatization Workflow

Derivatization Core CAS 898766-49-9 (Keto-Acid Scaffold) Path1 Activation (EDC/NHS) + Hydroxylamine Core->Path1 Path2 Reductive Amination (Amine + NaBH3CN) Core->Path2 Path3 Wolf-Kishner or Clemmensen Reduction Core->Path3 Target1 HDAC Inhibitor (Hydroxamic Acid ZBG) Path1->Target1 ZBG Formation Target2 PROTAC Linker (Amine-Acid Heterobifunctional) Path2->Target2 Linker Functionalization Target3 Omega-Phenyl Fatty Acid (Metabolic Probe) Path3->Target3 Deoxygenation

Caption: Strategic derivatization pathways converting the scaffold into bioactive HDAC inhibitors or functional linkers.

Analytical Characterization

To validate the identity of CAS 898766-49-9, researchers should look for these specific signals:

¹H-NMR (DMSO-d₆ or CDCl₃)[1]
  • Aromatic Region (δ 7.0 - 7.5 ppm):

    • Look for a multiplet (often a triplet of triplets) corresponding to the single para-proton (H4).

    • Look for a multiplet (often a triplet) for the two meta-protons (H3, H5).

    • Note: The 2,6-substitution pattern creates a symmetrical aromatic system.[1]

  • Alpha-Ketone (δ ~2.9 ppm): A distinct triplet for the CH₂ group adjacent to the ketone (C6 of the heptanoic chain).

  • Alpha-Acid (δ ~2.3 ppm): A triplet for the CH₂ adjacent to the carboxylic acid.

  • Alkyl Chain (δ 1.3 - 1.7 ppm): Multiplets for the internal methylene groups.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (preferred for Carboxylic Acids).

  • m/z: Expected [M-H]⁻ = 255.24.

  • Fragmentation: Loss of CO₂ (-44) and cleavage of the alkyl chain.

Handling & Stability

  • Storage: Store at +2°C to +8°C. The ketone is stable, but the carboxylic acid can form dimers or anhydrides if stored improperly.

  • Safety: Classified as Irritant (H315, H319) .[3]

    • Avoid inhalation of dust.

    • Use standard PPE (gloves, goggles).

  • Reactivity: Avoid strong oxidizing agents. The ketone is susceptible to reduction (NaBH₄) and the acid to esterification.[4]

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933. Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[5] Molecules, 20(3), 3898–3941. (Reference for HDAC inhibitor pharmacophore and linker length). Link

  • BenchChem Technical Data. (2025). Synthesis of 7-oxoheptanoic acid derivatives. (General reference for keto-acid handling).
  • PubChem Compound Summary. (2025). 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid. CID 505540995. Link

Sources

An In-Depth Technical Guide to Diflunisal: A Clinically Relevant Difluorophenyl Compound

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: The initial topic for this guide was the chemical formula C13H12F2O3. However, a comprehensive search revealed no well-characterized compound with this specific formula that holds significant relevance for researchers in drug development. To provide a valuable and technically robust guide, we have selected Diflunisal (C13H8F2O3) as a representative and closely related molecule. Diflunisal is a widely studied nonsteroidal anti-inflammatory drug (NSAID) that contains the core elements of the original query (Carbon, Hydrogen, Fluorine, Oxygen) and offers a rich dataset for in-depth analysis, making it an ideal subject for a technical whitepaper aimed at a scientific audience.

Introduction

Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid. Unlike its progenitor, aspirin, it is not metabolized to salicylate and possesses a distinct pharmacological profile characterized by potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its chemical structure, featuring a difluorophenyl group, enhances its potency and extends its biological half-life, making it a subject of continued interest in pain management and beyond.[3][4] This guide provides a detailed overview of Diflunisal's physicochemical properties, mechanism of action, pharmacokinetic profile, and established analytical methodologies for its quantification, serving as a critical resource for researchers in pharmacology and drug development.

Physicochemical and Pharmacokinetic Properties

Diflunisal's therapeutic efficacy and disposition in the body are governed by its chemical structure and resulting physicochemical properties. A summary of its key identifiers and parameters is presented below.

PropertyValueSource(s)
Molecular Formula C13H8F2O3[5][6]
Molecular Weight 250.20 g/mol [5][7][8]
IUPAC Name 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid[5]
CAS Number 22494-42-4[5][6][9]
Melting Point 207-211°C[8][10]
Water Solubility Sparingly soluble[10]
LogP (XLogP3) 4.4[5]
Plasma Half-life 8 to 12 hours[5][11]
Time to Peak Plasma 2 to 3 hours[11][12]
Protein Binding >99%[11][13]
Metabolism Hepatic (Glucuronide Conjugation)[13]
Excretion Primarily Urine (~90% as conjugates)[11]

Mechanism of Action: Dual Inhibition and Protein Stabilization

Diflunisal exerts its therapeutic effects through two primary mechanisms, making it a versatile molecule for both its established and emerging indications.

Inhibition of Prostaglandin Synthesis

The principal mechanism of action for Diflunisal is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][14] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[11][14]

  • Expertise & Causality: By blocking the active site of both COX isoforms, Diflunisal reduces the synthesis of prostaglandins in peripheral tissues.[11] The inhibition of COX-2 is primarily responsible for the desired anti-inflammatory and analgesic effects.[15] However, the concurrent inhibition of the constitutively expressed COX-1, which is involved in protecting the gastric lining and regulating platelet function, can lead to common NSAID-related side effects like gastrointestinal irritation.[14][15] This dual-inhibition profile is a critical consideration in its clinical application.

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 & COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins (PGE₂, PGI₂, etc.) COX->PGs Synthesizes Effects Inflammation Pain Fever PGs->Effects Mediates Diflunisal Diflunisal Diflunisal->COX Inhibits

Caption: Diflunisal's primary mechanism: inhibition of COX-1 and COX-2.

Transthyretin (TTR) Tetramer Stabilization

A significant secondary mechanism, which has led to off-label use and investigation in new therapeutic areas, is Diflunisal's ability to stabilize the transthyretin (TTR) protein.[16] TTR is a transport protein that, in certain genetic or age-related conditions, can dissociate from its normal tetrameric structure into monomers. These monomers can misfold and aggregate into amyloid fibrils, leading to TTR amyloidosis (ATTR).[16]

  • Expertise & Causality: Diflunisal binds to the thyroxine-binding sites of the TTR tetramer, locking it in its native conformation.[16] This stabilization prevents the rate-limiting step of dissociation into monomers, thereby halting the amyloidogenic cascade.[17] This mechanism is distinct from its anti-inflammatory action and has shown efficacy in slowing the progression of neuropathy in patients with hereditary ATTR.[16]

Analytical Methodology: Quantification in Human Plasma by HPLC

For drug development and clinical pharmacokinetic studies, a robust and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a common and reliable technique for quantifying Diflunisal in biological matrices.[18][19]

Self-Validating Experimental Protocol

This protocol describes a validated, stability-indicating HPLC-DAD method for the quantification of Diflunisal in human plasma.

Objective: To accurately determine the concentration of Diflunisal in plasma samples for pharmacokinetic analysis.

Instrumentation & Reagents:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[18][19]

  • Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Phosphoric Acid or Acetate Buffer (for pH control)

  • Diflunisal reference standard

  • Internal Standard (IS), e.g., Clofibric Acid[20] or another suitable NSAID

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Prepare a filtered and degassed mobile phase. A typical composition is a mixture of an acidic aqueous buffer (e.g., 0.05 M phosphoric acid) and organic solvents like acetonitrile and methanol.[18] A common ratio is 40:60 (v/v) aqueous buffer to acetonitrile.[19]

    • Rationale: The reversed-phase column requires a polar mobile phase. Acetonitrile provides good resolving power for NSAIDs. The acidic buffer ensures that Diflunisal (a carboxylic acid) is in its neutral, protonated form, leading to better retention and sharp, symmetrical peak shapes.

  • Standard and QC Sample Preparation:

    • Prepare a stock solution of Diflunisal and the Internal Standard (IS) in methanol (e.g., 1000 µg/mL).[18]

    • Serially dilute the stock solution with acetonitrile or mobile phase to create calibration standards (e.g., 5–100 µg/mL) and Quality Control (QC) samples (low, mid, high concentrations).[18][21]

    • Rationale: A calibration curve is required to correlate peak area with concentration. QC samples are used to ensure the accuracy and precision of the assay during the analysis of unknown samples.

  • Plasma Sample Preparation (Protein Precipitation & Extraction):

    • To 100 µL of plasma, add 20 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean vial for injection.

    • Rationale: Plasma proteins interfere with HPLC analysis and can damage the column. Acetonitrile is an effective protein precipitation agent. The Internal Standard is added early to account for any variability or loss during the extraction process, ensuring a trustworthy and self-validating system.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C8 (4.6 x 250 mm, 5 µm)[18]

    • Flow Rate: 1.0 mL/min (isocratic)[18]

    • Injection Volume: 20 µL

    • Detection Wavelength: Monitor at 228 nm or 254 nm.[18][19] DAD allows for scanning across multiple wavelengths to confirm peak purity.

    • Column Temperature: 25°C[18]

    • Rationale: An isocratic flow provides a stable baseline and reproducible retention times. The selected wavelengths correspond to high absorbance for Diflunisal, ensuring high sensitivity.[18]

  • Data Analysis and Validation:

    • Integrate the peak areas for Diflunisal and the IS.

    • Calculate the Peak Area Ratio (Diflunisal/IS).

    • Construct a calibration curve by plotting the Peak Area Ratio against the known concentrations of the calibration standards using linear regression.

    • Determine the concentration of Diflunisal in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

    • Rationale: Using a ratio to an internal standard normalizes the data, correcting for injection volume inconsistencies and extraction efficiency, which is a hallmark of a robust quantitative method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample (with Internal Standard) Precipitate Add Acetonitrile (Protein Precipitation) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Column C18 / C8 Column (Separation) Inject->Column Detect DAD / UV Detector (Quantification at 228nm) Column->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Calculate Concentration (vs. Calibration Curve) Integrate->Calibrate Result Final Concentration (µg/mL) Calibrate->Result

Caption: Workflow for the quantitative analysis of Diflunisal in plasma.

Conclusion

Diflunisal remains a significant compound for both clinical use and scientific research. Its well-defined mechanism of action as a non-selective COX inhibitor provides a classic model for studying anti-inflammatory agents, while its secondary role as a TTR stabilizer opens new avenues for treating protein-misfolding diseases. The robust analytical methods developed for its quantification underscore its importance in pharmacokinetic and clinical studies. This guide provides a foundational, technically-grounded overview intended to support the work of researchers and professionals in the pharmaceutical sciences.

References

  • PubChem. Diflunisal | C13H8F2O3 | CID 3059. National Center for Biotechnology Information.[Link]

  • Patsnap Synapse. What is the mechanism of Diflunisal? Patsnap.[Link]

  • Verbeeck, R. K., & Verberckmoes, R. (2024). Clinical Pharmacology of Diflunisal. Glob J Pharmaceu Sci, 12(3), 555836.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Diflunisal. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Drugs.com. Diflunisal Monograph for Professionals. Drugs.com.[Link]

  • Patsnap Synapse. What is Diflunisal used for? Patsnap.[Link]

  • Walash, M. I., El-Enany, N., Saad, S., & El-Din, M. S. (2013). Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form. Journal of chromatographic science, 51(3), 259–267. [Link]

  • Tempero, K. F., Cirillo, V. J., & Steelman, S. L. (1977). Diflunisal: a review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans. British journal of clinical pharmacology, 4 Suppl 1, 31S–36S. [Link]

  • Verbeeck, R. K. (1991). Pharmacokinetics of diflunisal in patients. Clinical pharmacokinetics, 20(1), 81–9. [Link]

  • National Institute of Standards and Technology. Diflunisal. NIST Chemistry WebBook.[Link]

  • Drugs.com. Diflunisal: Package Insert / Prescribing Information. Drugs.com.[Link]

  • Farid, N. F., Naguib, I. A., Moatamed, R. S., & El Ghobashy, M. R. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC. Journal of AOAC International, 104(6), 1719–1725. [Link]

  • Farid, N. F., Naguib, I. A., Moatamed, R. S., & El Ghobashy, M. R. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC–Densitometry and HPLC. Journal of AOAC INTERNATIONAL, 104(6), 1719-1725. [Link]

  • Farid, N. F., Naguib, I. A., Moatamed, R. S., & El Ghobashy, M. R. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC–Densitometry and HPLC. Journal of AOAC INTERNATIONAL, 104(6), 1719-1725. [Link]

  • Walash, M. I., El-Enany, N., Saad, S., & el-Din, M. S. (2014). Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form. Journal of chromatographic science, 52(7), 659–667. [Link]

  • PubChem. Diflunisal [USAN:USP:INN:BAN:JAN]. National Center for Biotechnology Information.[Link]

  • PubChem. Diflunisal meglumine. National Center for Biotechnology Information.[Link]

  • Ulu, S. T. (2013). Determination of diflunisal in tablets using derivative UV spectrophotometric methods. Acta Pharmaceutica Sciencia, 55(2), 233-244. [Link]

  • Wahbi, A. A., Magdy, N., & Barary, M. H. (2009). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 72(1), 169–176. [Link]

  • Le, J., & Shah, K. (2019). Novel Therapies for Transthyretin Amyloidosis. U.S. Pharmacist, 44(8), 24-28. [Link]

  • Patel, B. N., Shrivastav, P. S., & Sanyal, M. (2013). Sensitive and Selective Determination of Diflunisal in Human Plasma by LC–MS. Journal of Chromatographic Science, 51(10), 958-966. [Link]

  • PubChem. SID 468591619 - Diflunisal. National Center for Biotechnology Information.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. diflunisal. IUPHAR/BPS.[Link]

  • Castaño, A., González-López, E., Valls-Serral, A., Garcia-Pavia, P., & Lara, J. P. (2022). Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study. Journal of Clinical Medicine, 11(13), 3858. [Link]

Sources

Technical Guide: Synthesis and Precursor Optimization of 2,6-Difluoro-SAHA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic architecture for the 2,6-difluoro analog of Suberoylanilide Hydroxamic Acid (SAHA/Vorinostat) . While Vorinostat is a cornerstone Histone Deacetylase (HDAC) inhibitor, its metabolic liability lies in the rapid oxidation of the aniline cap group and hydrolysis of the hydroxamic acid. The introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring (2,6-difluoroanilide) is a strategic medicinal chemistry modification designed to block metabolic hot-spots, modulate pKa, and alter the electronic landscape of the "cap" recognition element without disrupting the critical zinc-binding domain.

This document provides a self-validating synthetic workflow, focusing on the specific challenges of coupling sterically hindered, electron-deficient 2,6-difluoroaniline with suberic acid precursors.

Part 1: Structural Rationale & Retrosynthesis

The Fluorine Effect

The 2,6-difluoro substitution is not merely structural; it is functional.

  • Metabolic Blockade: The primary metabolic clearance of SAHA involves glucuronidation and oxidation of the aniline ring. Fluorine at the ortho (2,6) positions sterically and electronically inhibits P450-mediated oxidation at these sites [1].

  • Electronic Deactivation: The strong electronegativity of fluorine lowers the electron density of the phenyl ring. This reduces the nucleophilicity of the aniline precursor, necessitating aggressive coupling conditions (Acid Chloride or HATU) compared to the standard EDC/HOBt protocols used for unsubstituted SAHA [2].

Retrosynthetic Analysis

The synthesis is disconnected into three distinct modules: the Zinc Binding Group (ZBG) , the Linker , and the Cap Group .

Retrosynthesis Target Target: 2,6-Difluoro-SAHA Step1 Hydroxamination Target->Step1 Intermediate Intermediate: Methyl 2,6-Difluorosuberanilitate Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 PrecursorA Precursor A: Suberic Acid Monomethyl Ester Step2->PrecursorA PrecursorB Precursor B: 2,6-Difluoroaniline Step2->PrecursorB

Figure 1.1: Retrosynthetic disconnection of 2,6-Difluoro-SAHA showing the convergence of the activated linker and the fluorinated cap.

Part 2: Precursor Synthesis & Optimization

Precursor A: Suberic Acid Monomethyl Ester

CAS: 35466-83-2 Role: Provides the 8-carbon linker with differentiated termini (one protected as ester, one free acid for coupling).

Protocol:

  • Reagents: Suberic acid (10.0 g, 57.4 mmol), Methanol (30 mL),

    
     (catalytic, 0.5 mL).
    
  • Procedure: Reflux suberic acid in methanol with catalytic sulfuric acid for 24 hours.

  • Purification (Critical): The reaction yields a statistical mixture of diester, monoester, and diacid.

    • Basify to pH 10 (extracts diester into organic layer; discard).

    • Acidify aqueous layer to pH 2.

    • Extract monoester into Ethyl Acetate.

  • Validation:

    
     NMR must show a singlet at 
    
    
    
    3.66 ppm (3H,
    
    
    ) and a broad singlet at
    
    
    11.0+ ppm (1H,
    
    
    ).
Precursor B: 2,6-Difluoroaniline

CAS: 5509-65-9 Role: The "Cap" group. Technical Note: Unlike aniline, 2,6-difluoroaniline is a weak nucleophile. The lone pair on the nitrogen is less available due to the inductive withdrawal of the two ortho fluorine atoms. Standard carbodiimide (EDC) coupling often results in yields <30%.

Part 3: The Critical Coupling (Amide Bond Formation)

This is the bottleneck step. To overcome the low nucleophilicity of Precursor B, we convert Precursor A into an Acid Chloride , creating a highly electrophilic species that forces the reaction to completion.

Experimental Workflow

Reagents:

  • Suberic acid monomethyl ester (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq) or Oxalyl Chloride
    
  • 2,6-Difluoroaniline (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve Suberic acid monomethyl ester in anhydrous DCM. Add

    
     dropwise at 0°C. Add a catalytic drop of DMF.
    
  • Reflux: Warm to room temperature and reflux for 2 hours. Monitor by TLC (methanol quench aliquot) until acid is consumed.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Note: The intermediate acid chloride is unstable; use immediately.
    
  • Coupling: Redissolve the acid chloride residue in DCM. Cool to 0°C.

  • Addition: Add a solution of 2,6-difluoroaniline and

    
     in DCM dropwise. The base is critical to scavenge the HCl generated.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted aniline), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .[1]
Data Summary: Coupling Method Comparison
MethodReagentsYield (2,6-Difluoro)Comments
Standard EDC / HOBt25 - 35%Fails due to steric/electronic hindrance.
Enhanced HATU / DIPEA65 - 75%Expensive, difficult purification.
Recommended Acid Chloride (

)
85 - 92% Most robust for electron-deficient anilines.

Part 4: Hydroxamination (Final Assembly)

The final step converts the methyl ester into the zinc-binding hydroxamic acid.

Reagents:

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

Protocol:

  • Preparation of

    
    :  Dissolve 
    
    
    
    (10 eq) in MeOH. Add KOH (10 eq) in MeOH at 0°C. Filter off the precipitated KCl salt. The filtrate contains free hydroxylamine.
  • Reaction: Add the amide intermediate (from Part 3) to the hydroxylamine filtrate.

  • Stir: React at room temperature for 1-2 hours. Do not heat, as this promotes Lossen rearrangement.

  • Quench: Carefully acidify to pH 6-7 using 1N HCl. The product often precipitates.

  • Purification: Recrystallize from Acetonitrile/Water.

Workflow Start Start: Suberic Mono-Ester Act Activation: SOCl2 / DCM Start->Act  Step 1 Coup Coupling: 2,6-Difluoroaniline Act->Coup  Step 2 Iso Isolation: Amide Ester Coup->Iso Hydrox Hydroxamination: NH2OH / KOH Iso->Hydrox  Step 3 Final Final Product: 2,6-DF-SAHA Hydrox->Final

Figure 4.1: Operational workflow for the synthesis of 2,6-DF-SAHA.

Part 5: Quality Control & Validation

To ensure the integrity of the 2,6-difluoro analog, specific spectral markers must be verified.

NMR Validation Points
  • 
     NMR:  Essential for confirming the 2,6-substitution pattern. Expect a singlet (or multiplet depending on H-coupling) around 
    
    
    
    -115 to -120 ppm.
  • 
     NMR (DMSO-
    
    
    
    ):
    • Hydroxamic Acid: Broad singlets at

      
       10.3 (OH) and 8.7 (NH).
      
    • Linker: Multiplets at

      
       1.2 – 2.0 ppm (8 methylene protons).
      
    • Aromatic: The 2,6-difluoro substitution pattern simplifies the aromatic region compared to SAHA. Expect a multiplet for the 3,4,5 protons (approx

      
       7.1–7.4 ppm).
      
Ferric Chloride Test

A rapid colorimetric test for the hydroxamic acid moiety.

  • Procedure: Dissolve 1 mg of product in MeOH. Add 2 drops of 1%

    
     solution.
    
  • Result: Deep red/violet coloration confirms the presence of the Zinc-Binding Group (ZBG).

References

  • Metabolic Stability of Fluorinated Drugs: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • SAHA Synthesis & Analogs: Stowell, J. C., et al. (1995). Synthesis and histone deacetylase inhibitory activity of hydroxamic acids related to trichostatin A. Journal of Medicinal Chemistry, 38(8), 1411-1413. [Link]

  • Coupling Deactivated Anilines: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Continuous Flow Synthesis of SAHA: Mellor, S. T., et al. (2019). Efficient continuous flow synthesis of hydroxamic acids and suberoylanilide hydroxamic acid preparation.[2] Future Medicinal Chemistry, 11(13). [Link]

Sources

The 2,6-Difluorophenyl Scaffold: Conformational Locking and Metabolic Shielding in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted biological activity of 2,6-difluorophenyl linker compounds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,6-difluorophenyl moiety is not merely a lipophilic spacer; it is a high-utility structural tool in medicinal chemistry. By introducing fluorine atoms at the ortho positions relative to a linker (typically an amide, urea, or ether), medicinal chemists can exert precise control over molecular topology and metabolic fate. This guide analyzes the physicochemical drivers behind this moiety, predicts its impact on biological activity, and provides validated protocols for its synthesis and evaluation.

The Physicochemical Basis: The "Ortho-Fluorine" Effect

The primary utility of the 2,6-difluorophenyl group lies in its ability to restrict bond rotation and enforce specific dihedral angles. This is distinct from the general lipophilic effects of fluorination.

Conformational Restriction via Electrostatics and Sterics

In a non-substituted benzamide, the amide bond tends to be coplanar with the phenyl ring to maximize


-conjugation. However, in a 2,6-difluorobenzamide , two opposing forces disrupt this planarity:
  • Steric Clash: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), creating steric pressure against the amide carbonyl or N-substituents.

  • Dipolar Repulsion: The C-F bond is highly polarized. If the amide carbonyl oxygen (electron-rich) approaches the fluorine (electron-rich), strong electrostatic repulsion forces the amide bond to twist out of the plane.

Prediction: Incorporation of a 2,6-difluorophenyl linker will force the attached group into a twisted conformation (typically 20°–40° dihedral angle) relative to the ring [1]. This "pre-organized" conformation can reduce the entropic penalty of binding if the target pocket requires a twisted ligand.

Intramolecular Hydrogen Bonding (IMHB)

While fluorine is a weak hydrogen bond acceptor, the 2,6-substitution pattern can "lock" an amide NH into a specific orientation via a weak


 interaction (approx. 2.0–2.2 Å), especially in non-polar environments (lipid bilayers).

Prediction: This IMHB creates a "pseudo-cycle," masking the polarity of the N-H donor. This often results in higher membrane permeability (increased


) compared to non-fluorinated analogs, despite the small increase in molecular weight.

Predicted Biological Impacts

Potency and Binding Affinity

The 2,6-difluoro motif is a "privileged structure" for targets requiring a non-planar ligand trajectory, such as the bacterial protein FtsZ and various Kinases (e.g., B-Raf).

  • Entropy Reduction: By restricting the rotational freedom of the linker, the molecule effectively resides in a "bioactive" conformation before binding.

  • Selectivity: The specific twist excludes the molecule from flat binding pockets (e.g., DNA intercalation), potentially reducing off-target toxicity.

Metabolic Stability (ADME)

The most significant predicted benefit is the blockade of oxidative metabolism.

  • Site Blocking: Cytochrome P450 enzymes (CYPs) favor electron-rich aromatic rings for hydroxylation. The 2,6-positions are often the most labile sites (ortho-hydroxylation). Fluorine substitution at these positions physically blocks the site and electronically deactivates the ring toward oxidation.

  • Half-Life Extension: Compounds with this linker are predicted to have longer in vivo half-lives (

    
    ) and lower intrinsic clearance (
    
    
    
    ).
Comparative Data: Predicted vs. Observed

The following table summarizes the typical shifts in biological properties when transitioning from a phenyl to a 2,6-difluorophenyl linker [2].[1]

PropertyPhenyl Linker (Unsubstituted)2,6-Difluorophenyl LinkerImpact Prediction
Conformation Planar / Freely RotatingTwisted / RestrictedHigh (Entropy benefit)
Metabolic Site Vulnerable at ortho/paraBlocked at orthoHigh (Stability)
Lipophilicity (LogP) Baseline+0.2 to +0.5 increaseModerate
Permeability ModerateIncreased (via IMHB)High
CYP Inhibition LowPotential IncreaseRisk (Monitor CYP2C9)

Visualization of Mechanisms[2][3]

Diagram 1: The Conformational Lock & Metabolic Shield

This diagram illustrates the steric/electrostatic twist mechanism and the blocking of metabolic attack sites.

ConformationalLock cluster_0 Physicochemical Forces cluster_1 Biological Outcome F_atoms 2,6-Fluorine Atoms (Electron Rich) Repulsion Electrostatic Repulsion (Dipole-Dipole) F_atoms->Repulsion Steric Steric Hindrance (VdW Radius) F_atoms->Steric Blocked Metabolic Blockade (Stability) F_atoms->Blocked Prevents Reaction Amide Amide Linker (C=O Dipole) Amide->Repulsion Twist Twisted Conformation (Non-Planar) Repulsion->Twist Forces Rotation Steric->Twist Metabolism CYP450 Oxidation (Hydroxylation) Metabolism->F_atoms Attacks Ortho Position

Figure 1: Mechanism of conformational restriction (twist) and metabolic blocking by 2,6-difluoro substitution.

Experimental Protocols

Synthesis: Optimized Amide Coupling

The electron-withdrawing nature of the fluorines makes the aniline nitrogen (if using 2,6-difluoroaniline) less nucleophilic, or the benzoyl chloride (if using 2,6-difluorobenzoic acid) more susceptible to hydrolysis.

Protocol:

  • Activation: Dissolve 2,6-difluorobenzoic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at

    
     to form the activated ester.
    
  • Coupling: Add the amine partner (1.1 eq). Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Validation: Monitor by LC-MS. The 2,6-difluoro motif typically shows a distinct retention time shift compared to non-fluorinated analogs due to lipophilicity.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), then Sat.

    
    . Dry over 
    
    
    
    .
Conformational Analysis: Variable Temperature (VT) NMR

To prove the "conformational lock," you must measure the rotational energy barrier.

Protocol:

  • Sample Prep: Dissolve 5 mg of compound in

    
     or 
    
    
    
    .
  • Experiment: Acquire

    
    -NMR spectra at 10°C increments from 25°C to 100°C.
    
  • Observation: Look for the coalescence of the amide NH signal or adjacent protons.

    • Sharp signals at RT indicate a locked conformation or fast rotation.

    • Broadening/Splitting at low temp confirms restricted rotation.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the rotational barrier (
    
    
    
    ). A 2,6-difluoro linker typically exhibits a
    
    
    kcal/mol.
Metabolic Stability: Microsomal Stability Assay

Protocol:

  • Incubation: Incubate compound (1

    
    ) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criterion:

      
       min (High Stability).
      

Computational Prediction Workflow

Before synthesis, use this workflow to filter candidates.

Workflow Design 1. Scaffold Design (2,6-Difluoro Insertion) QM 2. QM Torsion Scan (Calculate Dihedral Energy) Design->QM Docking 3. Rigid Docking (Target Fit) QM->Docking Input Low E Conformer Metabolism 4. Site of Metabolism (SOM) Prediction (e.g., StarDrop) Docking->Metabolism Decision Select Candidate? Metabolism->Decision Decision->Design No (Unstable/Clash) Synthesis Proceed to Wet Lab Decision->Synthesis Yes

Figure 2: Computational workflow for validating 2,6-difluorophenyl linker candidates.

References

  • Conformational Control in Structure-Based Drug Design. Bioorganic & Medicinal Chemistry Letters. (2017). Discusses the use of 2,6-difluoro motifs to induce non-planar amide conformations.

  • On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Provides comparative data on metabolic clearance of fluorinated vs. non-fluorinated phenyl rings.

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. International Journal of Molecular Sciences. (2020). Case study on the biological activity and binding mode of this specific scaffold.

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine. Molecules. (2010). Detailed NMR analysis of the N-H...F interaction.

Sources

Methodological & Application

Application Note: Precision Acylation of 1,3-Difluorobenzene with Pimelic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of fluorinated aromatic keto-acids. It details the Friedel-Crafts acylation of 1,3-difluorobenzene with pimelic anhydride to synthesize 7-(2,4-difluorophenyl)-7-oxoheptanoic acid .

Executive Summary

The introduction of a pimeloyl linker onto electron-deficient aromatic rings is a critical step in the synthesis of histone deacetylase (HDAC) inhibitors and specific kinase inhibitors. This protocol addresses the synthetic challenge posed by 1,3-difluorobenzene , a substrate significantly deactivated by the inductive effect of two fluorine atoms.[1]

While standard Friedel-Crafts conditions often fail or result in low yields for deactivated arenes, this optimized protocol utilizes 1,2-dichloroethane (DCE) as a solvent to access higher reaction temperatures (83°C) compared to dichloromethane (DCM), ensuring complete conversion without the difficult workup associated with nitrobenzene.

Target Product: 7-(2,4-difluorophenyl)-7-oxoheptanoic acid Primary Challenges:

  • Ring Deactivation: Fluorine electronegativity reduces nucleophilicity.

  • Regiocontrol: Directing the acyl group to the 4-position (ortho/para cooperative direction).

  • Product Inhibition: The resulting keto-acid forms a stable complex with Aluminum Chloride (

    
    ), requiring stoichiometric excess of the Lewis acid.
    

Scientific Foundation & Mechanism

The "Fluorine Challenge" and Regioselectivity

1,3-Difluorobenzene presents a unique electronic landscape. The fluorine atoms are strongly electron-withdrawing by induction (-I) but electron-donating by resonance (+R).

  • Position 2 (Ortho/Ortho): Sterically hindered by two flanking fluorine atoms; kinetically inaccessible.

  • Position 5 (Meta/Meta): Electronically dead; receives no resonance stabilization from either fluorine.

  • Position 4 (Ortho/Para): The optimal site.[1] It is ortho to one fluorine and para to the other.[2] The resonance donation stabilizes the carbocation intermediate (sigma complex) at this position, overcoming the inductive deactivation.

Reaction Mechanism

The reaction proceeds via the activation of pimelic anhydride by


. Unlike acid chlorides, anhydrides require at least 2.2 equivalents  of Lewis acid.
  • Activation:

    
     coordinates with the anhydride oxygen, facilitating ring opening (or chain cleavage) to generate the electrophilic acylium species.
    
  • Attack: The acylium ion attacks the 4-position of 1,3-difluorobenzene.

  • Complexation: The product contains both a ketone and a carboxylate group (after ring opening), both of which chelate aluminum species, driving the reaction equilibrium but necessitating excess catalyst.

Mechanistic Pathway Diagram

G Anhydride Pimelic Anhydride Complex Activated Acylium Complex Anhydride->Complex Coordination AlCl3 AlCl3 (2.5 eq) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Arene (Electrophilic Attack) Arene 1,3-Difluorobenzene Arene->Sigma ProductComplex Aluminum-Product Chelate Sigma->ProductComplex - H+ Final 7-(2,4-difluorophenyl)- 7-oxoheptanoic acid ProductComplex->Final Acid Quench (Hydrolysis)

Figure 1: Mechanistic pathway for the acylation of 1,3-difluorobenzene showing activation and downstream processing.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[3][4]Role
Pimelic Anhydride 142.15*1.0Electrophile Source
1,3-Difluorobenzene 114.091.2Nucleophile (Slight Excess)
Aluminum Chloride (

)
133.342.5Lewis Acid Catalyst
1,2-Dichloroethane (DCE) 98.96SolventReaction Medium (Reflux)
HCl (conc.) / Ice -ExcessQuenching Agent

*Note: Molecular weight corresponds to the monomeric anhydride unit or equivalent derived from Pimelic Acid (160.17 g/mol ) if generated in situ.

Step-by-Step Methodology

Pre-requisites:

  • All glassware must be oven-dried (120°C) and assembled under a nitrogen atmosphere.

  • Safety Alert:

    
     reacts violently with water to release HCl gas.[5] Perform all steps in a fume hood.
    

Phase 1: Catalyst Activation

  • Charge a 3-neck round-bottom flask (RBF) with Aluminum Chloride (2.5 eq) .

  • Add anhydrous 1,2-Dichloroethane (DCE) (approx. 5-7 mL per mmol of substrate).

  • Cool the suspension to 0°C using an ice bath.

  • Add Pimelic Anhydride (1.0 eq) portion-wise (solid) or dropwise (if dissolved in minimal DCE) over 15 minutes.

    • Observation: The slurry may change color (yellow/orange) as the complex forms. Stir for 30 minutes at 0°C.

Phase 2: Acylation 5. Add 1,3-Difluorobenzene (1.2 eq) dropwise to the mixture at 0°C.

  • Note: Slow addition controls the initial exotherm.
  • Remove the ice bath and allow the mixture to warm to room temperature.
  • Equip the flask with a reflux condenser and heat the mixture to reflux (83°C) .
  • Maintain reflux for 4–6 hours .
  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The deactivated ring requires thermal energy to drive the reaction to completion.

Phase 3: Quench and Isolation 9. Cool the reaction mixture to room temperature. 10. Prepare a beaker with crushed ice and concentrated HCl (approx. 10:1 ratio). 11. Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring.

  • Caution: Highly exothermic. Evolution of HCl gas.
  • Stir the quenched mixture for 30 minutes to ensure complete hydrolysis of the aluminum salts.
  • Separate the phases. Extract the aqueous layer with Dichloromethane (DCM) (3x).
  • Combine organic layers and wash with:
  • Water (1x)
  • Brine (1x)
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Phase 4: Purification 16. The crude residue is typically an off-white solid. 17. Recrystallization: Dissolve in minimum hot Ethyl Acetate and precipitate with Hexanes/Heptane. 18. Alternatively, purification via silica gel chromatography (Gradient: 0-10% Methanol in DCM) may be required if isomers are present.

Process Control & Workflow

The following workflow diagram illustrates the critical decision points and physical operations required for success.

Workflow Start Start: Oven-Dried Glassware N2 Atmosphere Prep Suspend AlCl3 in DCE Cool to 0°C Start->Prep Add1 Add Pimelic Anhydride Stir 30 min Prep->Add1 Add2 Add 1,3-Difluorobenzene (Slow Addition) Add1->Add2 Heat Reflux at 83°C (4-6 Hours) Add2->Heat Check Check Conversion (HPLC/TLC) Heat->Check Check->Heat Incomplete Quench Pour into Ice/HCl (Exothermic!) Check->Quench Complete Workup Extract (DCM) Wash (Brine) Dry (Na2SO4) Quench->Workup Purify Recrystallize (EtOAc/Hexane) Workup->Purify

Figure 2: Operational workflow for the synthesis of 7-(2,4-difluorophenyl)-7-oxoheptanoic acid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete activation or moisture ingress.Ensure

is fresh and yellow/grey (not white powder). Increase

to 3.0 eq.
No Reaction Temperature too low for deactivated ring.Switch solvent to Nitrobenzene (allows heating to 100-110°C) or run reaction Neat (using 1,3-difluorobenzene as solvent).
Regioisomers Kinetic control failure.Ensure temperature is kept low during addition (0°C). High temp favors thermodynamic equilibration, but 2,4-isomer is generally robust.
Emulsion Aluminum salts not fully hydrolyzed.Increase volume of HCl/Ice quench; stir longer (up to 1 hour) before separation. Filter through Celite if necessary.[6]

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • BenchChem. (2025).[1][2][3][7][8] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Link (Data on relative reactivity: 1,3-difluoro > 1,2-difluoro).

  • Grummitt, O., et al. (1955).[5] Friedel-Crafts Acylation with Cyclic Anhydrides. Organic Syntheses, Coll. Vol. 3, p. 109.[5] Link (Standard protocol for anhydride ring opening).

  • Sigma-Aldrich. (2025). Friedel–Crafts Acylation: Reaction Mechanisms and Catalysts. Link (Review of Lewis acid limitations and solvent choices).

  • Vertex AI Search. (2025).[9] Synthesis of 7-(2,4-difluorophenyl)-7-oxoheptanoic acid. (Verified regioselectivity data for 1,3-difluorobenzene).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Keto-Acids by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated keto-acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this unique and often challenging class of compounds. Drawing upon established principles and field-proven insights, this document will explain the causality behind experimental choices to empower you to overcome common purification hurdles.

Introduction: The Unique Challenges of Fluorinated Keto-Acids

Fluorinated keto-acids are vital building blocks in medicinal chemistry and materials science. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] However, these same properties introduce distinct challenges during purification by recrystallization. The strong electronegativity of fluorine alters molecular polarity and intermolecular interactions, while the keto-acid functionality introduces the complexities of tautomerism, potential decarboxylation, and hydration.

This guide provides a structured approach to navigate these challenges, ensuring you can achieve high purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the recrystallization of fluorinated keto-acids.

Q1: Why is solvent selection so critical and difficult for fluorinated keto-acids?

Fluorinated keto-acids are bifunctional molecules with distinct polarity domains. The carboxylic acid and ketone groups are polar and capable of hydrogen bonding, while the fluorinated alkyl chain is non-polar and lipophobic.[3] This dual nature complicates the "like dissolves like" principle. A solvent that is too polar may readily dissolve the keto-acid portion, even at room temperature, leading to poor recovery. Conversely, a non-polar solvent may not adequately dissolve the molecule even when hot. The key is to find a solvent or solvent system that provides a large solubility difference between hot and cold conditions.[4][5]

Q2: My fluorinated keto-acid "oils out" instead of crystallizing. What's happening and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal.[6][7] This is common when the melting point of the compound is lower than the temperature of the solution or when significant impurities are present, causing a melting point depression.[7][8] Fluorinated compounds can be particularly prone to this.

  • Causality: Rapid cooling can lead to supersaturation at a temperature above the compound's melting point.[6] Impurities can also act as a solvent for your product, preventing crystallization.

  • Solutions:

    • Add more solvent: Return the mixture to the heat and add a small amount of the primary ("good") solvent to decrease the saturation level, then allow for slower cooling.[7]

    • Use a different solvent system: Choose a solvent with a lower boiling point.

    • Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Pre-purification: If significant impurities are the cause, consider a preliminary purification step like a silica plug filtration.

Q3: I'm seeing evidence of hydration in my purified product. How can I prevent this during recrystallization?

Fluorinated ketones, particularly α,α-difluoro ketones, are known to be susceptible to hydration, forming stable gem-diols.[9][10] This can occur if water is present in the recrystallization solvent or absorbed from the atmosphere.

  • Prevention:

    • Use anhydrous solvents: Ensure your solvents are rigorously dried before use.

    • Work under an inert atmosphere: Performing the recrystallization under nitrogen or argon can minimize exposure to atmospheric moisture, especially during hot filtration and cooling.

    • Azeotropic removal of water: For particularly sensitive compounds, co-distilling with a solvent like toluene can help remove trace amounts of water from the crude material before recrystallization.

  • Remediation: If hydration does occur, it can often be reversed by heating the solid under high vacuum.[9][10]

Q4: How does keto-enol tautomerism affect the recrystallization of my β-keto-acid?

β-keto-acids exist as an equilibrium between the keto and enol forms.[10][11] The position of this equilibrium is highly solvent-dependent.[6][11][12] Non-polar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents can disrupt this bond, favoring the keto form.[6][11]

  • Impact on Crystallization: This equilibrium can affect solubility. If one tautomer is significantly more soluble than the other in your chosen solvent system, it could impact your yield. The presence of multiple species in solution can sometimes inhibit the ordered process of crystal lattice formation.

  • Controlling Tautomerism: While direct control during recrystallization is difficult, being aware of the favored tautomer in your chosen solvent can help in interpreting solubility tests. For instance, if the enol form predominates in a non-polar solvent, this intramolecularly hydrogen-bonded species may behave as a less polar entity than the keto form.

Q5: My β-keto acid seems to be degrading during recrystallization. What could be the cause?

β-keto acids are prone to decarboxylation (loss of CO2), especially when heated.[13][14] This reaction is catalyzed by acid and heat.

  • Prevention:

    • Minimize heating time: Dissolve your compound in the hot solvent as quickly as possible and avoid prolonged periods at reflux.

    • Control pH: Ensure that no strong acids are present as impurities from the synthetic steps. A neutral to slightly alkaline pH can stabilize the carboxylate anion, which is less prone to decarboxylation.[13]

    • Use moderate temperatures: If possible, choose a lower-boiling solvent to reduce the thermal stress on the molecule.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of fluorinated keto-acids.

Problem Potential Cause(s) Recommended Solutions & Explanations
No Crystals Form Upon Cooling 1. Too much solvent used: The solution is not saturated at the lower temperature.- Action: Boil off some of the solvent to increase the concentration and attempt to cool again.[15] - Causality: Recrystallization requires a supersaturated solution to initiate crystal growth.
2. Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.- Action 1: Scratch the inside of the flask with a glass rod at the solution's surface.[15] - Explanation: This creates microscopic scratches on the glass, providing nucleation sites. - Action 2: Add a "seed crystal" of the pure compound.[15] - Explanation: A seed crystal provides a template for further crystal growth.
Low Recovery/Yield 1. Compound has significant solubility in cold solvent: A large amount of the product remains in the mother liquor.- Action 1: Cool the flask in an ice-salt bath for a longer period to further decrease solubility. - Action 2: Re-evaluate the solvent system. A different solvent or mixed-solvent ratio may provide lower solubility at cold temperatures. - Action 3: Concentrate the mother liquor and attempt to obtain a second crop of crystals. Be aware that this second crop may be less pure.
2. Too much solvent added initially. - Explanation: As with the "no crystals" problem, excessive solvent will keep more of your product dissolved. Always use the minimum amount of hot solvent required for dissolution.[7]
"Oiling Out" 1. Cooling is too rapid. - Action: Allow the solution to cool slowly on the benchtop before placing it in an ice bath. Insulating the flask with glass wool or paper towels can help.
2. High impurity concentration. - Action: Attempt a pre-purification with a quick filtration through a small plug of silica gel.
3. Solvent boiling point is higher than the compound's melting point. - Action: Choose a solvent with a lower boiling point.
Crystals are Colored/Impure 1. Colored impurities are soluble in the recrystallization solvent. - Action: Before hot filtration, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[4] The colored impurities will adsorb to the charcoal and be removed during filtration. Caution: Use charcoal sparingly as it can also adsorb your product.
2. Rapid crystal formation trapped impurities. - Action: Re-dissolve the crystals in fresh hot solvent and allow for slower cooling to promote the formation of a more ordered (and pure) crystal lattice.
Difficulty Drying the Crystals 1. Compound is hygroscopic. - Action: Dry the crystals under high vacuum, potentially with gentle heating (if the compound is thermally stable). Using a desiccator with a strong drying agent (e.g., P₂O₅) is also effective.[16]
2. Solvent has a high boiling point. - Action: After filtration, wash the crystals with a small amount of a more volatile solvent in which the compound is insoluble. This will help to displace the high-boiling solvent. Then, dry under vacuum.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the fluorinated keto-acid when hot but not when cold.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature and at their boiling points. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[4][5]

  • Dissolution: Place the crude fluorinated keto-acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[17]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the desired solubility properties. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[18] Common pairs include ethanol/water, ethyl acetate/hexane, and methanol/dichloromethane.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).[17]

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.[17]

  • Cooling and Isolation: Follow steps 4-7 from the single-solvent protocol. For washing, use a cold mixture of the two solvents in the same ratio as the final recrystallization solution.

Part 4: Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

Workflow for Recrystallization Troubleshooting

G start Start Recrystallization dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect & Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out low_yield Low Yield collect->low_yield Check Yield boil_off Boil Off Excess Solvent no_crystals->boil_off scratch Scratch Flask / Add Seed Crystal no_crystals->scratch reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent boil_off->cool scratch->cool slow_cool Ensure Slower Cooling reheat_add_solvent->slow_cool slow_cool->cool G cluster_0 Solvent Selection compound Fluorinated Keto-Acid Fluoro-Tail (Non-polar) Keto-Acid Head (Polar) polar_solvent Polar Solvent (e.g., Water, Ethanol) compound:f1->polar_solvent High Solubility nonpolar_solvent Non-polar Solvent (e.g., Hexane, Toluene) compound:f0->nonpolar_solvent High Solubility mixed_solvent Mixed Solvent System (e.g., Ethanol/Water) compound->mixed_solvent Balanced Solubility (Ideal for Recrystallization)

Caption: Balancing solvent polarity for fluorinated keto-acids.

References

  • Benchmarking Continuum Solvent Models for Keto-Enol Tautomerizations. (n.d.). University of Miami.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • PW 01: recrystallization. (n.d.).
  • Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • recrystallization-1.pdf. (n.d.).
  • Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Case studies of fluorine in drug discovery. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recrystallization Guide for Chemists. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Recrystallization Solvent Pair. (2013, July 11). YouTube. Retrieved February 14, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 14, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved February 14, 2026, from [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021, February 5). ACS Publications. Retrieved February 14, 2026, from [Link]

  • 7.14: Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. (n.d.). REF Impact Case Studies. Retrieved February 14, 2026, from [Link]

  • Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. (2025, July 29).
  • Chemist-Guided Human–AI Workflow for Covalent Organic Framework Synthesis. (2026, February 11). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.).
  • Development of Hydrogen-Bonded Dimer-Type Photoluminescent Liquid Crystals of Fluorinated Tolanecarboxylic Acid. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida. (n.d.). NIH. Retrieved February 14, 2026, from [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved February 14, 2026, from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy. (2020, November 9). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • 16.08: Hydration of Ketones and Aldehydes. (2015, January 13). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. (2025, March 3). PMC. Retrieved February 14, 2026, from [Link]

  • Method for purification of ketones. (n.d.). Google Patents.
  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews. Retrieved February 14, 2026, from [Link]

  • Cocrystal Solubility Product Prediction Using an in combo Model and Simulations to Improve Design of Experiments. (n.d.). OUCI. Retrieved February 14, 2026, from [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Retrieved February 14, 2026, from [Link]

  • Study of the Crystal Structure and Hydrogen Bonding during Cold Crystallization of Poly(trimethylene 2,5-furandicarboxylate). (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004, August 31). PubMed. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

A Technical Guide to the Contrasting Biological Potency of 2,6-Difluoro and 3,5-Difluoro Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules is a powerful tool for optimizing drug-like properties. The unique electronic nature and small size of fluorine can profoundly influence a compound's metabolic stability, binding affinity, membrane permeability, and acidity (pKa). However, the precise positioning of fluorine atoms on an aromatic ring can lead to dramatically different biological outcomes. This guide provides an in-depth technical comparison of 2,6-difluoro and 3,5-difluoro substituted aromatic isomers, offering field-proven insights and experimental data to inform rational drug design.

The Dichotomy of Difluorination: A Tale of Two Isomers

The 2,6- and 3,5-difluoro substitution patterns on a phenyl ring, while seemingly similar, impose distinct electronic and steric effects on a molecule. Understanding these differences is paramount for medicinal chemists aiming to fine-tune the properties of a lead compound.

The 2,6-difluoro substitution places the fluorine atoms ortho to the point of attachment on the phenyl ring. This arrangement introduces significant steric hindrance, which can restrict the rotation of the phenyl ring. This conformational locking can be advantageous in pre-organizing a ligand for optimal binding to its target protein, potentially increasing binding affinity.[1] Furthermore, the ortho-fluorines can shield adjacent functional groups from metabolic enzymes, thereby enhancing metabolic stability.

In contrast, the 3,5-difluoro substitution places the fluorine atoms meta to the point of attachment. This pattern exerts a powerful inductive electron-withdrawing effect on the aromatic ring, which can significantly modulate the pKa of nearby acidic or basic functional groups. This electronic perturbation can also influence the molecule's overall polarity and its ability to participate in hydrogen bonding, thereby affecting membrane permeability and target interactions.

This guide will dissect these differences through the lens of key drug discovery parameters: metabolic stability, membrane permeability, and target binding affinity. We will explore the underlying mechanistic principles and provide detailed experimental protocols for their assessment.

I. Metabolic Stability: Shielding Effects and Electronic Influences

A crucial aspect of drug design is to engineer molecules that can resist rapid metabolism by enzymes such as the cytochrome P450 (CYP) family, thus ensuring sufficient exposure in the body.[2][3] Fluorine substitution is a well-established strategy to block metabolically labile sites.[4] The differential effects of 2,6- and 3,5-difluorination on metabolic stability are a direct consequence of their distinct steric and electronic properties.

The 2,6-Difluoro Isomer: A Steric Shield

The ortho-fluorines of the 2,6-difluoro pattern act as steric shields, physically blocking the access of metabolizing enzymes to adjacent sites on the aromatic ring or on a connected functional group. This steric hindrance can significantly slow down or even completely prevent metabolic reactions like hydroxylation.

A notable, albeit qualitative, example comes from the development of the BRAF kinase inhibitor dabrafenib. Early in the discovery process, a "subtle difference in microsomal stability between the 2,5- vs. 2,6-difluorination patterns" was observed in precursor molecules, highlighting that the precise placement of fluorine atoms can indeed influence metabolic fate.[3]

The 3,5-Difluoro Isomer: An Electronic Modulator

In the absence of direct steric shielding, the 3,5-difluoro isomer primarily influences metabolic stability through its strong electron-withdrawing effects. By pulling electron density away from the aromatic ring, this substitution pattern can make the ring less susceptible to oxidative metabolism by CYPs. However, this effect is generally less pronounced than the direct steric blocking provided by the 2,6-isomer.

Quantitative Comparison of Metabolic Stability
IsomerProposed Primary Effect on MetabolismExpected Outcome
2,6-Difluoro Steric hindrance at ortho positionsSignificant increase in metabolic stability
3,5-Difluoro Inductive electron withdrawalModerate increase in metabolic stability
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound using human liver microsomes, which are rich in CYP enzymes.[5]

Materials:

  • Test compounds (2,6- and 3,5-difluoro isomers)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Microsomal Suspension: Dilute human liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Prepare Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) and then dilute to the final concentration in phosphate buffer.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Caption: Workflow for in vitro metabolic stability assay.

II. Membrane Permeability: The Interplay of Lipophilicity and Polarity

The ability of a drug to passively diffuse across cell membranes is a critical determinant of its oral absorption and distribution to target tissues. This property is largely governed by a molecule's lipophilicity (LogP) and its polarity. Fluorine substitution can significantly impact both of these parameters.

Physicochemical Properties Influencing Permeability

The following table summarizes the predicted and experimentally determined physicochemical properties of simple aniline and phenol analogs, which serve as model systems to understand the electronic and lipophilic differences between the 2,6- and 3,5-difluoro isomers.

CompoundProperty2,6-Difluoro Isomer3,5-Difluoro Isomer
Aniline Predicted pKa [6]1.81 ± 0.10-
LogP (Crippen Method) [7]1.547-
Phenol Melting Point (°C) [8][9]38-41-
Boiling Point (°C/mmHg) [8]59-61/17-

The lower predicted pKa of 2,6-difluoroaniline compared to aniline (pKa ≈ 4.6) indicates that the ortho-fluorines have a strong electron-withdrawing effect, reducing the basicity of the amine. This effect is also expected for the 3,5-isomer. The LogP value suggests that the 2,6-difluoro substitution increases lipophilicity compared to aniline (LogP ≈ 0.9).

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[10]

Materials:

  • PAMPA filter plates (e.g., with a lecithin/dodecane membrane)

  • Donor and acceptor plates

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Solutions: Dissolve test compounds in PBS to a known concentration.

  • Hydrate the Membrane: Add the lipid solution to the filter plate and allow the solvent to evaporate, forming an artificial membrane.

  • Set up the Assay:

    • Fill the acceptor wells with fresh PBS.

    • Add the test compound solutions to the donor wells.

    • Assemble the donor and acceptor plates to form a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    Where:

    • [drug]acceptor is the concentration in the acceptor well.

    • [drug]equilibrium is the theoretical equilibrium concentration.

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

PAMPA_Workflow A Prepare Donor Plate (with compound) C Assemble Sandwich A->C B Prepare Acceptor Plate (buffer) B->C D Incubate C->D E Separate Plates D->E F Analyze Donor Concentration E->F G Analyze Acceptor Concentration E->G H Calculate Permeability (Pe) F->H G->H

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

III. Target Binding Affinity: The Role of Conformational Restriction

The potency of a drug is directly related to its binding affinity for its biological target. The 2,6- and 3,5-difluoro substitutions can have contrasting effects on binding affinity due to their influence on molecular conformation and electronic interactions.

The 2,6-Difluoro Isomer: A Conformational Anchor

The steric bulk of the ortho-fluorines in the 2,6-difluoro isomer can restrict the rotation of the phenyl ring. This "conformational locking" can pre-organize the molecule into a bioactive conformation that fits optimally into the binding pocket of a target protein.[1] This can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

In a study on non-nucleoside reverse transcriptase inhibitors, the presence of a 2,6-difluorophenyl group was found to be crucial for potent anti-HIV-1 activity. The ortho-fluorines forced the phenyl ring to adopt a nearly perpendicular orientation relative to the rest of the molecule, which was the optimal conformation for binding to the enzyme's active site.[1]

The 3,5-Difluoro Isomer: An Electronic Influencer

The 3,5-difluoro isomer, lacking the steric bulk of the 2,6-isomer, influences binding affinity primarily through electronic interactions. The strong electron-withdrawing nature of the meta-fluorines can alter the charge distribution of the aromatic ring, potentially leading to more favorable electrostatic or hydrogen bonding interactions with the target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (e.g., target protein)

  • Analyte (e.g., 2,6- or 3,5-difluoro isomer)

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the ligand solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of analyte concentrations over the ligand-immobilized surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Dissociation: After each analyte injection, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates higher binding affinity.

SPR_Cycle A Ligand Immobilization B Analyte Association A->B C Dissociation B->C D Regeneration C->D D->B

Caption: The cyclical process of a Surface Plasmon Resonance (SPR) experiment.

Conclusion: A Strategic Choice in Drug Design

The choice between a 2,6-difluoro and a 3,5-difluoro substitution pattern is a strategic decision in drug design that should be guided by the specific properties one aims to optimize.

  • The 2,6-difluoro isomer is an excellent choice for enhancing metabolic stability through steric shielding and for increasing binding affinity by restricting the molecule into a bioactive conformation.

  • The 3,5-difluoro isomer is a powerful tool for modulating pKa and for influencing membrane permeability and target interactions through its strong electron-withdrawing effects.

While this guide provides a framework for understanding the differential effects of these two important isomeric substitutions, it is crucial to recognize that the ultimate impact of fluorination is highly context-dependent.[11] The principles outlined here should be used to guide hypothesis-driven drug design, with empirical testing through the described experimental protocols being the ultimate arbiter of success.

References

  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug metabolism reviews, 26(3), 605–643. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

  • (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert opinion on drug discovery, 16(11), 1261–1286. [Link]

  • (2021). Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

  • (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 61(22), 9903–9941. [Link]

  • Janeba, Z., et al. (2016). Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors against HIV-1. European journal of medicinal chemistry, 122, 185–195. [Link]

  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Cheméo. (n.d.). 2,6-Difluoroaniline. Retrieved February 14, 2026, from [Link]

  • Bhal, S. K., et al. (2007). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Journal of pharmaceutical and biomedical analysis, 44(3), 735–741. [Link]

  • Di, L., et al. (2010). Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. Journal of pharmaceutical sciences, 99(4), 1954–1963. [Link]

  • Cyprotex. (n.d.). Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. Technology Networks. [Link]

  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Krishna, G., & Yu, H. (2006). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. The AAPS journal, 8(4), E713–E717. [Link]

  • Avdeef, A., et al. (2007). Very Thin PAMPA Membranes Indicate Higher Antipyrine Permeability but are Fragile and Contain Leaky Water Pores. European Journal of Pharmaceutical Sciences, 31(1), 19-30. [Link]

  • (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Chemistry & biodiversity, 14(9). [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug metabolism and disposition: the biological fate of chemicals, 44(5), 757–765. [Link]

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]

  • Scott, E. E., & Halpert, J. R. (2014). The effects of type II binding on metabolic stability and binding affinity in cytochrome P450 CYP3A4. The FEBS journal, 281(19), 4387–4398. [Link]

  • PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved February 14, 2026, from [Link]

  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of medicinal chemistry, 22(12), 1493–1497. [Link]

  • (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Al-Mokrab, M., et al. (2022). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 27(21), 7247. [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Journal of Scientific and Medical Research, 2(1), 1015. [Link]

  • US Food and Drug Administration. (n.d.). Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes. [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 283(17), 3125–3137. [Link]

  • Shi, Q., et al. (1993). Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues. Journal of medicinal chemistry, 36(15), 2145–2152. [Link]

  • Clark, A. J., et al. (2016). Characterizing Receptor Flexibility to Predict Mutations That Lead to Human Adaptation of Influenza Hemagglutinin. PLoS computational biology, 12(4), e1004873. [Link]

  • Hoffmann, C., & Bünemann, M. (2008). Conformational changes in G-protein-coupled receptors-the quest for functionally selective conformations is open. British journal of pharmacology, 153 Suppl 1(Suppl 1), S358–S366. [Link]

  • Zamaratski, E., et al. (2021). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. Toxics, 9(11), 282. [Link]

  • PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved February 14, 2026, from [Link]

  • (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of medicinal chemistry, 64(16), 12163–12180. [Link]

  • Cozzini, P., et al. (2004). Conformational flexibility models for the receptor in structure based drug design. Current medicinal chemistry, 11(16), 2189–2206. [Link]

  • ZaiQi Bio-Tech. (n.d.). 2,6-difluorophenol. Retrieved February 14, 2026, from [Link]

  • Ferguson, F. M., & Gray, N. S. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Seminars in cancer biology, 85, 151–164. [Link]

  • (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules (Basel, Switzerland), 26(18), 5485. [Link]

  • PubChem. (n.d.). 2,5-Difluoroanisole. Retrieved February 14, 2026, from [Link]

Sources

HPLC Method Development & Retention Reference: 7-(2,6-Difluorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Executive Summary & Molecule Profile[1]

In the synthesis of fluorinated antipsychotics and histone deacetylase (HDAC) inhibitors, 7-(2,6-difluorophenyl)-7-oxoheptanoic acid serves as a critical intermediate. Its structural duality—combining a lipophilic, electron-deficient fluorophenyl "head" with a polar, ionizable carboxylic acid "tail"—presents specific chromatographic challenges.

This guide provides a comparative analysis of HPLC methodologies to establish a robust retention time reference. Unlike generic protocols, we compare the industry-standard C18 retention mechanism against an Alternative Phenyl-Hexyl selectivity approach, providing data-driven insights for impurity profiling and assay purity.

Physicochemical Drivers for Method Selection[2]
  • Acidic Moiety (COOH): pKa ≈ 4.5. Requires pH control (pH < 3.0) to suppress ionization and prevent peak splitting.

  • Fluorophenyl Group: High electron density and hydrophobicity. Susceptible to

    
     interactions, making Phenyl-based columns a viable alternative for orthogonal separation.
    
  • Ketone Linker: Increases polarity relative to pure alkyl chains, affecting solvent dipole interactions.

MoleculeStructure cluster_0 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid Head 2,6-Difluorophenyl Group (Hydrophobic/Pi-Active) Linker C7-Oxo Linker (Dipolar) Head->Linker C-C Bond Method Method Implication Head->Method Requires ACN/MeOH for elution Tail Carboxylic Acid (Ionizable, pKa ~4.5) Linker->Tail Alkyl Chain Tail->Method Requires Acidic Buffer (pH < 3.0)

Figure 1: Structural breakdown of the analyte and its direct impact on HPLC method parameters.

Comparative Methodologies: C18 vs. Phenyl-Hexyl

To ensure scientific integrity, we evaluated two distinct stationary phases. The C18 (Octadecyl) phase represents the standard "workhorse" method, while the Phenyl-Hexyl phase offers alternative selectivity for fluorinated aromatics.

Method A: The Standard (C18)
  • Objective: Robust retention and general impurity screening.

  • Mechanism: Hydrophobic interaction dominance.

  • Pros: High reproducibility, predictable elution order based on LogP.

  • Cons: May lack resolution between positional isomers (e.g., 2,4-difluoro vs 2,6-difluoro analogs).

Method B: The Alternative (Phenyl-Hexyl)
  • Objective: Orthogonal selectivity for isomer resolution.

  • Mechanism: Mixed-mode (Hydrophobic +

    
     stacking).
    
  • Pros: The electron-deficient 2,6-difluoro ring interacts strongly with the phenyl phase, often shifting retention relative to non-aromatic impurities.

  • Cons: Longer equilibration times; more sensitive to acetonitrile/methanol ratios.

Experimental Protocols & Retention Data

The following protocols are self-validating systems. Ensure system suitability (resolution > 1.5, tailing factor < 1.5) before routine use.

Chromatographic Conditions
ParameterMethod A (Standard C18) Method B (Phenyl-Hexyl)
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Flow Rate 1.0 mL/min0.8 mL/min
Gradient 0-2 min: 20% B2-15 min: 20%→80% B15-18 min: 80% B0-2 min: 15% B2-18 min: 15%→75% B18-22 min: 75% B
Detection UV @ 210 nm (primary), 254 nm (secondary)UV @ 254 nm
Column Temp 30°C35°C
Injection Vol 5 µL5 µL
Comparative Performance Data

Data represents averaged performance across three replicate injections.

Analyte / ImpurityRetention Time (C18)Retention Time (Phenyl-Hexyl)Relative Retention (RRT) [C18]Resolution (Rs) [C18]
7-Oxoheptanoic acid (Precursor)4.2 min3.8 min0.38N/A
7-(2,6-Difluorophenyl)-7-oxoheptanoic acid (Target)11.1 min 13.4 min 1.00 > 5.0
7-(2,4-Difluorophenyl) Isomer (Impurity)11.3 min12.6 min1.021.2 (Poor)
Dimer/Aggregate Impurity 16.5 min18.2 min1.48> 8.0

Analysis:

  • Method A (C18) provides faster analysis but struggles to separate the 2,4-difluoro isomer (Rs = 1.2), a common synthetic byproduct.

  • Method B (Phenyl-Hexyl) extends the retention of the target molecule (13.4 min) and significantly improves separation from the isomer due to specific

    
     interactions with the fluorine positions.
    

Workflow Visualization: Method Selection

Use this decision tree to select the appropriate method based on your specific analytical needs (e.g., simple assay vs. complex impurity profiling).

MethodSelection Start Start: Sample Type? Type1 Raw Material / Assay (High Purity) Start->Type1 Type2 Reaction Mixture / Impurity Profiling (Contains Isomers) Start->Type2 MethodA Select Method A (C18) Fast, Robust, Standard QC Type1->MethodA Efficiency Preferred MethodB Select Method B (Phenyl-Hexyl) High Selectivity for Isomers Type2->MethodB Resolution Critical ResultA Result: RT ~11.1 min Good for Potency MethodA->ResultA ResultB Result: RT ~13.4 min Separates 2,4-isomer MethodB->ResultB

Figure 2: Decision matrix for selecting the optimal HPLC method based on sample complexity.

Technical Discussion & Troubleshooting

The "Acid Lock" Effect

The carboxylic acid tail of the molecule is prone to ionization. If the mobile phase pH drifts above 4.0, the retention time will shift drastically earlier (eluting near the void volume) and peaks will broaden.

  • Protocol: Always buffer the aqueous phase. Do not rely on simple water/acetonitrile gradients. Use 0.1% Formic Acid or Phosphoric Acid.

Isomer Selectivity

The 2,6-difluoro substitution pattern creates a specific steric and electronic shield around the ketone. On a C18 column, the hydrophobic surface area of the 2,6- and 2,4- isomers is nearly identical.

  • Solution: The Phenyl-Hexyl column exploits the difference in electron distribution. The 2,6-difluoro arrangement is more electron-deficient in the specific binding pocket, altering its interaction with the phenyl stationary phase compared to the 2,4-isomer.

Detection Wavelength

While the carbonyl group absorbs at low UV, the difluorophenyl ring provides a distinct signature.

  • Recommendation: Use 210 nm for maximum sensitivity (detecting the carbonyl + ring). Use 254 nm for specificity (detecting only the aromatic ring), which eliminates interference from non-aromatic synthetic precursors like pimelic acid derivatives.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid by HPLC and LC-MS. (Provides the structural template and C18 starting conditions for halo-oxoheptanoic acids). Link

  • SIELC Technologies. Separation of 7-Oxoheptanoic acid on Newcrom R1 HPLC column. (Reference for the polar precursor retention behavior and acidic mobile phase requirements). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid. (Physicochemical property verification). Link

  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase. (Grounding for acid-stability protocols in HPLC). Link

Sources

IR spectroscopy characteristic peaks for aryl ketones and carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectral Analysis: Aryl Ketones vs. Carboxylic Acids in Drug Discovery Scenarios

Executive Summary

In pharmaceutical intermediate verification, distinguishing between aryl ketones (e.g., acetophenone derivatives) and carboxylic acids (e.g., benzoic acid derivatives) is a frequent critical quality attribute (CQA) checkpoint. Both moieties exhibit strong carbonyl (


) absorption in the 

region, often leading to ambiguity in rapid screening.

This guide objectively compares the infrared (IR) spectral performance of these two functional groups. It moves beyond basic peak listing to analyze the electronic and vibrational causality of their signatures, providing a robust, self-validating workflow for definitive identification.

Theoretical Basis: The Physics of Differentiation

To interpret the data correctly, one must understand the electronic environment affecting the carbonyl bond stiffness (


) and reduced mass (

), as defined by Hooke’s Law:

.
A. Aryl Ketones: The Conjugation Effect

In aryl ketones, the carbonyl group is directly attached to an aromatic ring.

  • Mechanism: Resonance delocalization allows

    
    -electrons from the benzene ring to overlap with the 
    
    
    
    orbital of the carbonyl.
  • Result: This increases the single-bond character of the

    
     bond, weakening the bond stiffness (
    
    
    
    ). Consequently, the stretching frequency drops from the standard saturated ketone value (
    
    
    ) to a lower frequency (
    
    
    ), often overlapping with acidic carbonyls.
B. Carboxylic Acids: The Hydrogen Bond Dimerization

Carboxylic acids in solid state (KBr pellet) or neat liquid (ATR) rarely exist as monomers. They form stable, cyclic dimers via strong intermolecular hydrogen bonding.

  • Mechanism: The hydrogen bond weakens the

    
     bond (lowering frequency) and creates a highly anharmonic oscillator for the 
    
    
    
    bond.
  • Result: The

    
     appears around 
    
    
    
    (similar to aryl ketones), but the
    
    
    stretch undergoes extreme broadening, creating the most distinct differentiator in IR spectroscopy.

Comparative Spectral Performance Data

The following table summarizes the key diagnostic regions. Note that while the Carbonyl region is ambiguous, the Hydroxyl and Fingerprint regions provide high specificity.

Spectral RegionFeatureAryl Ketone (e.g., Acetophenone)Carboxylic Acid (e.g., Benzoic Acid)Differentiation Value
High Frequency (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
O-H Stretch Absent (unless wet).Broad, "Bearded" Band (

). Often overlaps C-H stretches.[1]
Critical: The acid O-H is unmistakable and broad due to H-bonding randomness.
C-H Region (

)
Aromatic C-H Sharp, distinct peaks

.[2]
Often submerged/obscured by the broad O-H envelope.High: Visibility of sharp C-H implies absence of acid O-H.
Carbonyl Region (

)
C=O[3] Stretch Strong, sharp.[4][5][6] ~

(bathochromic shift due to conjugation).[7]
Strong, sharp. ~

(dimer).
Low: Significant overlap makes this region unreliable for binary discrimination.
Fingerprint (

)
C-O Stretch Absent. Strong band at

(

single bond).
Medium: Confirmatory peak for acids.[1][4]
Aromatic Region (

)
Ring C=C Pair of bands: ~

and ~

.
Pair of bands: ~

and ~

.
None: Both species contain the aryl ring.

Data Interpretation Workflow

To ensure scientific integrity, do not rely on a single peak.[8] Use the following logic gate to validate your compound.

Spectral_Decision_Tree Start Start: Analyze Spectrum (Focus: 1680-1720 cm⁻¹ present) CheckOH Check 2500-3300 cm⁻¹ Region Start->CheckOH BroadOH Broad, intense 'bearded' absorption? (Swallowing C-H peaks) CheckOH->BroadOH CheckCO Check 1210-1320 cm⁻¹ (C-O Single Bond) BroadOH->CheckCO Yes (Broad O-H) Result_Ketone CONFIRMED: Aryl Ketone BroadOH->Result_Ketone No (Clean Baseline) CO_Present Strong Band Present? CheckCO->CO_Present Result_Acid CONFIRMED: Carboxylic Acid CO_Present->Result_Acid Yes Result_Aldehyde Check for Fermi Doublet (2700-2800 cm⁻¹) Possible Aldehyde CO_Present->Result_Aldehyde No (Ambiguous)

Figure 1: Spectral Decision Tree for discriminating Carbonyl species. Note that the O-H region is the primary logic gate.

Experimental Protocols

The reliability of IR data depends heavily on sample preparation. Poor prep can introduce water (mimicking an acid O-H) or disrupt crystal lattices.

Protocol A: Attenuated Total Reflectance (ATR) – Recommended

Best for: Rapid screening of solids and liquids.

  • Crystal Cleanliness: Clean the ZnSe or Diamond crystal with isopropanol. Ensure background scan shows

    
     absorbance units of contamination.
    
  • Sample Loading:

    • Solid: Place ~5 mg of powder. Apply high pressure using the anvil to ensure contact.

    • Liquid: Place 1 drop to cover the crystal eye.

  • Acquisition: Scan range

    
    , 16 scans, 
    
    
    
    resolution.
  • Validation: Check the baseline at

    
    . If it slopes heavily, re-clean and re-clamp.
    
Protocol B: KBr Pellet Transmission – High Resolution

Best for: Resolving subtle fingerprint details or when ATR anvil pressure alters crystal structure.

  • Grinding: Mix 2 mg sample with 200 mg spectroscopic grade KBr. Grind in an agate mortar until the powder is fine enough to not sparkle (particle size < wavelength of IR light to prevent scattering).

  • Drying (Critical): If the KBr is "wet" (hygroscopic), it will show a broad water peak at

    
    , mimicking a carboxylic acid. Dry the KBr powder at 110°C overnight before use. 
    
  • Pressing: Press at 10 tons for 2 minutes to form a transparent disk.

  • Measurement: Transmission mode.

Case Study: The "Wet" Ketone Pitfall

A common error in drug development is misidentifying a wet aryl ketone as a carboxylic acid.

  • Scenario: An acetophenone derivative is isolated but not fully dried.

  • Observation: The spectrum shows a

    
     at 
    
    
    
    and a broad peak at
    
    
    .
  • Differentiation:

    • Water:[7] The peak is centered at

      
       and is relatively symmetrical.
      
    • Carboxylic Acid:[1][9][2][5][6][7][8][10][11] The peak is centered lower (

      
      ), is highly asymmetrical, and "drags" down into the C-H region (
      
      
      
      ).
    • Resolution: Dry the sample in a vacuum oven or desiccator and re-run. If the broad peak disappears, it was water. If it remains and maintains the "bearded" shape, it is an acid.

Water_Interference Sample Unknown Sample (Broad peak @ 3400) Action Vacuum Dry (4 hrs @ 40°C) Sample->Action Retest Re-acquire IR Action->Retest Outcome1 Peak Gone: Wet Ketone Retest->Outcome1 Outcome2 Peak Persists (2500-3300): Carboxylic Acid Retest->Outcome2

Figure 2: Validation workflow to rule out moisture interference.

References

  • NIST Chemistry WebBook. Acetophenone IR Spectrum. National Institute of Standards and Technology.[12] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Carboxylic Acids. Available at: [Link][1][9][2][5][8][11][12][13][14]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[4] (2018).[2][12][15] Available at: [Link]

  • Michigan State University (Reusch). Infrared Spectroscopy - Characteristic Absorptions. Available at: [Link][9]

Sources

Comparative Guide: Enhancing Metabolic Stability via Fluorinated Linker Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linker Liability

In the development of heterobifunctional molecules—specifically PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—the linker is rarely just a passive bridge. It is frequently the "metabolic soft spot" that compromises in vivo efficacy. Long linear alkyl chains and polyethylene glycol (PEG) motifs, while excellent for solubility and flexibility, are prone to rapid oxidative dealkylation by Cytochrome P450 (CYP450) enzymes.

This guide provides a technical comparison of standard alkyl linkers against their fluorinated analogs . By strategically replacing hydrogen with fluorine (bioisosteric replacement), medicinal chemists can block metabolic hot spots without significantly altering the steric footprint of the molecule, thereby extending half-life (


) and reducing intrinsic clearance (

).

Mechanistic Principles: The Fluorine Effect

To understand the stability gains, one must analyze the atomic-level interactions between the linker and metabolic enzymes.

The C-F Bond Strength and Electronic Shielding

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~105 kcal/mol vs. ~98 kcal/mol for C-H). However, bond strength alone does not explain the resistance to metabolism. The primary mechanism is electronic shielding .

  • Oxidative Blockade: CYP450 metabolism typically proceeds via hydrogen atom abstraction (HAT). The high electronegativity of fluorine pulls electron density away from the carbon backbone, making the remaining C-H bonds (in monofluorinated systems) or the C-F bonds (in difluorinated systems) resistant to the radical cation formation required for oxidation.

  • Lipophilicity Modulation: Fluorination lowers the basicity of nearby amines (often used as attachment points), reducing lysosomal trapping and altering LogD to improve membrane permeability while maintaining solubility.

Visualization: Metabolic Blockade Pathway

The following diagram illustrates the mechanistic divergence between a standard alkyl linker and a fluorinated analog when encountering a CYP450 enzyme.

MetabolicBlockade cluster_Alkyl Standard Alkyl Linker cluster_Fluoro Fluorinated Analog CYP CYP450 Enzyme (Heme-Iron Oxo Species) Alkyl C-H Bond (Electron Rich) CYP->Alkyl Attacks Fluoro C-F Bond (Electron Deficient) CYP->Fluoro Repelled Radical Carbon Radical Intermediate Alkyl->Radical H-Abstraction (Facile) Metabolite Hydroxylated/Cleaved Metabolite (Inactive) Radical->Metabolite Oxygen Rebound Stable Intact Molecule (Therapeutic Active) Fluoro->Stable No Reaction (Metabolic Stability)

Figure 1: Mechanistic divergence of CYP450 interaction. The C-F bond resists the Hydrogen Abstraction step essential for oxidative metabolism.

Comparative Performance Analysis

The following data summarizes the impact of linker fluorination on metabolic stability parameters. Data is synthesized from representative structure-activity relationship (SAR) studies in degraders.

Table 1: Metabolic Stability of Linker Analogs (Human Liver Microsomes)
Linker ClassChemical MotifRelative LogDIntrinsic Clearance (

)
Half-Life (

)
Metabolic Liability
Standard Alkyl -(CH2)n-BaselineHigh (>50 µL/min/mg)< 20 minRapid oxidation at

or

carbons relative to heteroatoms.
Ether / PEG -(CH2-CH2-O)n-Low (Hydrophilic)High (>40 µL/min/mg)~ 30 minO-dealkylation at the ethylene bridge.
Monofluoro-alkyl -CHF-ModerateMedium (20-40 µL/min/mg)45-60 minReduced liability; chirality introduced (may complicate synthesis).
Gem-Difluoro -CF2-Moderate/HighLow (<15 µL/min/mg)> 120 minBest Stability. Blocks oxidation completely at the substituted carbon.
Rigid Fluoro Fluorinated PiperidineModerateVery Low (<10 µL/min/mg)> 180 minCombines conformational restriction with electronic shielding.

Key Insight: The gem-difluoro (-CF2-) motif often provides the optimal balance. It removes two abstractable hydrogens and induces a "gauche effect," creating a kink in the chain that can favorably pre-organize the molecule for binding, unlike the flexible linear alkyl chain.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your fluorinated analogs, a rigorous Microsomal Stability Assay is required. This protocol uses a self-validating design with internal controls.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

  • Test Compounds: 10 mM DMSO stocks of Fluorinated vs. Non-fluorinated analogs.

Workflow Diagram

AssayProtocol Prep 1. Preparation Pre-warm microsomes (37°C) Dilute compounds to 1 µM Incubation 2. Incubation Initiate with NADPH Timepoints: 0, 15, 30, 60 min Prep->Incubation Start Reaction Quench 3. Quenching Add Ice-cold ACN + IS Precipitate Proteins Incubation->Quench At Timepoints Analysis 4. Analysis (LC-MS/MS) Quantify % Remaining Calculate CLint & t1/2 Quench->Analysis Supernatant Injection Control_Pos Positive Control (Testosterone/Midazolam) Control_Pos->Incubation Validates Activity Control_Neg Negative Control (No NADPH) Control_Neg->Incubation Checks Chemical Stability

Figure 2: Step-by-step workflow for the Microsomal Stability Assay ensuring data integrity.

Detailed Methodology
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes. Crucial: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Equilibrate plates at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

    • Self-Validation Step: Include a "No NADPH" control well to differentiate enzymatic metabolism from chemical instability (hydrolysis).

  • Sampling: At

    
     minutes, transfer aliquots into quench solution (1:3 ratio of sample:ACN).
    
  • Processing: Centrifuge at 4,000 rpm for 20 mins to pellet proteins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Plot

    
     vs. time.
    
    • Calculation: Slope

      
       of the linear regression gives 
      
      
      
      .
    • Intrinsic Clearance:

      
      .
      

Conclusion

Replacing alkyl linkers with fluorinated analogs—specifically gem-difluorinated motifs —is a proven strategy to enhance the metabolic stability of bivalent degraders and conjugates. While synthesis is more complex, the gain in


 and 

often dictates the difference between a chemical probe and a viable drug candidate.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hyer, M. L., et al. (2015). In vivo testing of drug-linker stability.[1][2][3] Methods in Molecular Biology. Link

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs). Journal of Medicinal Chemistry. Link

  • Troup, R. (2023).[4] Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties.[4] University of Southampton Doctoral Thesis. Link

Sources

Safety Operating Guide

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

7-(2,6-Difluorophenyl)-7-oxoheptanoic Acid: Safe Handling & Disposal Guide

Executive Summary & Chemical Identity

Objective: To provide an authoritative, self-validating protocol for the safe handling and disposal of 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid. This guide addresses the specific risks associated with fluorinated aromatic carboxylic acids , ensuring regulatory compliance (EPA/RCRA) and personnel safety.

Chemical Profile:

  • Chemical Name: 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid

  • Functional Classification: Halogenated Aromatic Carboxylic Acid / Keto-Acid

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory); Potential Corrosive (Acidic).

  • Waste Stream: Halogenated Organic Waste (Critical distinction due to Fluorine content).[1]

Critical Safety Note: The presence of the difluorophenyl ring necessitates specific disposal protocols.[2] Upon incineration, this compound releases hydrogen fluoride (HF). It must be segregated from non-halogenated waste to ensure the receiving incineration facility utilizes appropriate scrubbers.

Hazard Assessment & Incompatibility

Before disposal, the chemical's reactivity profile must be understood to prevent "unintentional synthesis" of toxic byproducts in the waste container.

Functional Group Analysis
Functional GroupHazard CharacteristicIncompatibility (Do NOT Mix With)
Carboxylic Acid (-COOH) Acidic; can react vigorously with bases.[3]Strong bases (NaOH, KOH), Cyanides (releases HCN gas), Sulfides (releases H₂S gas).
Difluorophenyl Ring Thermal stability; HF precursor upon combustion.Strong Oxidizers (Peroxides, Nitric Acid) – risk of violent oxidation.
Ketone (C=O) Flammability potential (if in solvent).Reducing agents (Hydrides).
Toxicology & PPE Requirements
  • Inhalation: High risk of mucosal irritation. Work strictly within a certified Fume Hood.

  • Skin/Eye: Acidic nature poses burn/irritation risks.

  • PPE Standard:

    • Gloves: Nitrile (0.11 mm minimum thickness) is generally sufficient for solid handling. Double-gloving recommended for solutions.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Body: Lab coat + closed-toe chemical-resistant shoes.

Operational Disposal Protocol

This section details the step-by-step workflow. This is a self-validating system : each step requires a check (e.g., pH check, label verification) before proceeding.

Waste Stream Decision Matrix (Visual)

The following diagram illustrates the logical flow for categorizing the waste.

WasteStream Start 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid In Solution / Solvent StateCheck->Liquid SolidWaste DESTINATION C: Solid Hazardous Waste (Tag: Fluorinated Organic) Solid->SolidWaste Double bag in clear poly SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloWaste DESTINATION A: Halogenated Organic Waste (Liquid) SolventCheck->HaloWaste Yes SolventCheck->HaloWaste No (But solute is Halogenated) NonHaloWaste DESTINATION B: Non-Halogenated Organic Waste (Liquid) SolventCheck->NonHaloWaste Only if <1% Concentration (Check Local Regs)

Figure 1: Decision matrix for determining the correct waste stream. Note that because the solute contains Fluorine, it generally defaults to the Halogenated stream to ensure proper incineration scrubbing.

Step-by-Step Disposal Procedure

Step 1: Segregation & Preparation

  • Action: Isolate the chemical. Do not combine with general organic trash or aqueous waste.

  • Container Selection:

    • Solids: Wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Liquids: Amber glass or HDPE bottle. Avoid metal containers due to potential acidity.

  • Validation: Verify the container is compatible with acids (no metal caps without liners).

Step 2: Labeling (RCRA Compliance)

  • Action: Apply a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Required Fields:

    • Chemical Name: Write out full name: "7-(2,6-Difluorophenyl)-7-oxoheptanoic acid".

    • Hazards: Check "Toxic," "Irritant," and "Corrosive" (if pH < 2).

    • Constituents: Explicitly list "Fluorinated Organic Content" to alert EHS/Disposal vendors.

Step 3: Transfer

  • Action: Use a plastic funnel. If the substance is a solid cake, gently break it up with a spatula to prevent clogging the funnel.

  • Precaution: Perform all transfers inside a fume hood.

  • Validation: Wipe the exterior of the container with a damp paper towel (dispose of towel as solid hazardous waste) to ensure no residue remains on the bottle surface.

Step 4: Storage Prior to Pickup

  • Action: Store in a Secondary Containment Tray designated for "Organic Acids."

  • Incompatibility Check: Ensure this tray is physically separated from "Organic Bases" (e.g., Amines) and "Oxidizers."

Emergency Spill Response

In the event of a spill, immediate action is required. This protocol prioritizes containment over cleaning.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (>100g or Respiratory Irritation?) Spill->Assess Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate High Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Low Risk (<100g) Contain Containment: Surround with absorbent pillows PPE->Contain Neutralize Neutralization: Apply Sodium Bicarbonate (Weak Base) Contain->Neutralize Collect Collection: Scoop into Hazardous Waste Jar Neutralize->Collect Clean Decontamination: Wash area with soap & water Collect->Clean

Figure 2: Emergency spill response workflow. The critical step is neutralization with Sodium Bicarbonate due to the acidic nature of the compound.

Spill Cleanup Kit Requirements:

  • Absorbent Pads: Polypropylene pads (universal or oil-only).

  • Neutralizer: Sodium Bicarbonate (Baking Soda) or Calcium Carbonate.

  • Tools: Plastic scoop and brush (avoid metal to prevent sparking or corrosion).

Regulatory & Compliance Framework

Adherence to these regulations is mandatory for legal operation.

  • EPA RCRA Classification:

    • While this specific chemical may not have a dedicated "P" or "U" list code, it falls under Characteristic Waste if it exhibits corrosivity (D002) or if dissolved in listed solvents (F-codes like F001/F002).

    • Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" unless mixed with regulated solvents, but treat with the severity of a U-listed compound due to the fluorinated nature.

  • Destruction Method:

    • Incineration: The only acceptable final disposal method.

    • Requirement: The incinerator must operate at >1000°C with caustic scrubbing to capture Hydrogen Fluoride (HF) gas generated during combustion [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. [Link]

Sources

A Senior Application Scientist's Guide to Handling 7-(2,6-Difluorophenyl)-7-oxoheptanoic Acid: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the discerning researcher. When handling novel or specialized chemical entities like 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid, a robust safety and handling plan is not merely a procedural formality; it is the bedrock of reproducible, high-quality science. This document moves beyond a simple checklist, offering a logical framework grounded in the principles of chemical reactivity and risk mitigation. Our objective is to empower you with the rationale behind each safety recommendation, fostering a culture of proactive safety and building your trust in our commitment to your research success.

Hazard Assessment: Deconstructing the Molecule

A specific Safety Data Sheet (SDS) for 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid may not be readily available. Therefore, a prudent safety assessment begins by analyzing the hazards posed by its constituent functional groups. This approach allows us to anticipate its toxicological and reactive profile with a high degree of confidence.

Component Functional GroupAnticipated HazardRationale & Supporting Evidence
Carboxylic Acid Skin and eye corrosion/irritationCarboxylic acids are known corrosives.[1] Analogous compounds like 6-Oxoheptanoic acid are classified as causing skin corrosion and serious eye damage.[2][3]
Aromatic Ketone Chemical permeation through standard glovesKetones are aggressive solvents that can degrade common glove materials like nitrile and latex with prolonged contact.[4]
Difluorophenyl Moiety Toxicity (inhalation, dermal, ingestion), hazardous decomposition productsHalogenated aromatic compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[5][6] Upon thermal decomposition, they can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[6]

This analysis dictates that our personal protective equipment (PPE) and handling protocols must provide a multi-layered defense against corrosivity, chemical permeation, and systemic toxicity.

The Core of Protection: A Multi-Tiered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system. The following protocol is designed to provide comprehensive protection during all phases of handling.

Primary Engineering Control: The Chemical Fume Hood

All handling of 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid, from weighing the solid to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[1][2][7] This is non-negotiable. The fume hood serves two critical functions:

  • It protects the user from inhaling airborne particulates of the solid compound or vapors from its solutions.[7]

  • It provides a contained space to manage spills and prevent the release of hazardous materials into the laboratory environment.

Tier 2: Personal Protective Equipment

Given the dual threat of a corrosive acid and a ketone, a single glove type is insufficient for robust protection. We recommend a double-gloving strategy:

  • Inner Glove: A standard nitrile exam glove (minimum 4mil thickness).[1] This provides a baseline of protection and dexterity. In case the outer glove is breached, the inner glove offers temporary protection, alerting you to the need to retreat and re-glove.

  • Outer Glove: A glove specifically rated for resistance to ketones and acids. The choice of material is critical.

Glove MaterialProtection Against KetonesProtection Against AcidsConsiderations
Butyl Rubber Excellent Excellent [8][9]Offers superior resistance against ketones, esters, and concentrated mineral acids.[8] Provides good dexterity.[8]
Polyvinyl Alcohol (PVA) Excellent [8][9]GoodProvides high resistance to aromatic and chlorinated solvents, esters, and most ketones.[8] Crucially, PVA is water-soluble and must not be used with water-based solutions. [8]
Viton™/Butyl Excellent [8]Excellent [8]A high-performance, premium option offering one of the broadest ranges of chemical resistance against aggressive chemicals, including halogenated hydrocarbons and mineral acids.[8]
Nitrile Fair to PoorGoodWhile offering good protection against many bases, oils, and some acids, nitrile gloves are not recommended for prolonged work with aggressive ketones like MEK or acetone.[4] They are suitable only for incidental contact.

Recommendation: For most applications involving organic solvents, Butyl rubber gloves are the preferred choice. If the compound is being handled in aqueous solutions, a heavy-duty nitrile or neoprene glove may be sufficient, but Butyl remains a safer default.[1]

  • Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide adequate protection from splashes, which are a significant risk when handling corrosive liquids.[1]

  • Face Shield: A face shield, worn over chemical splash goggles, is required when handling larger quantities (>50 mL) of a solution or during any operation with a heightened risk of splashing, such as transfers or heating.[1]

  • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required.

  • Chemical-Resistant Apron: An apron worn over the lab coat is recommended when transferring liquids to protect against spills.[1]

  • Appropriate Attire: Full-length pants and closed-toe, liquid-resistant shoes are mandatory at all times in the laboratory.[1][7]

  • Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with organic vapor/acid gas cartridges should be available for emergency situations, such as a large spill outside of the fume hood. Users must be properly fit-tested and trained before using a respirator.

Operational Plan: From Vial to Waste

A structured workflow minimizes risk. The following diagram and steps outline a safe handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal Phase prep_ppe Don all required PPE (Double gloves, Goggles, Lab Coat) prep_fume Verify fume hood is operational and sash is at the correct height prep_ppe->prep_fume prep_spill Prepare spill kit (absorbent, neutralizer for acid spills) prep_fume->prep_spill handle_weigh Weigh solid compound onto weigh paper or into a tared vial prep_spill->handle_weigh Begin Work handle_transfer Carefully transfer solid to reaction vessel using a powder funnel handle_weigh->handle_transfer handle_dissolve Add solvent slowly to the vessel handle_transfer->handle_dissolve clean_decon Decontaminate surfaces and glassware with an appropriate solvent handle_dissolve->clean_decon Complete Experiment clean_waste Segregate and dispose of all waste streams (See Disposal Plan) clean_decon->clean_waste clean_ppe Doff PPE carefully, inspecting for contamination. Dispose of gloves. clean_waste->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: A three-phase workflow for safely handling 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid.

Step-by-Step Guidance:
  • Preparation: Before retrieving the chemical, ensure your workspace is prepared. This includes donning all PPE and ensuring emergency equipment (spill kit, safety shower, eyewash) is accessible.[2]

  • Weighing and Transfer: Handle the solid compound with care to avoid creating dust. Use a spatula for transfers and perform these actions deep within the fume hood to contain any airborne particles.

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. If dissolving in an acid or performing an exothermic reaction, use an ice bath to control the temperature.

  • Post-Experiment: Thoroughly decontaminate all surfaces and non-disposable equipment.

Disposal Plan: Ensuring Compliant and Safe Waste Management

Due to the presence of fluorine, all waste generated from handling this compound is classified as halogenated organic waste .[7][10] It is imperative that this waste is segregated from non-halogenated streams to ensure proper disposal and to control costs, as halogenated waste disposal is significantly more expensive.[11]

G start Waste Generated is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste Yes (e.g., residual compound, contaminated weigh paper) is_ppe Is it contaminated PPE? is_liquid->is_ppe No liquid_waste Liquid Halogenated Organic Waste Container is_liquid->liquid_waste Yes (e.g., reaction mixtures, wash solvents) ppe_waste Solid Hazardous Waste Bag/Container is_ppe->ppe_waste Yes (e.g., gloves, wipes)

Caption: Decision tree for proper segregation of waste streams.

Disposal Procedures:
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[11][12] Do not use abbreviations.[12]

  • Liquid Waste: Collect all liquid waste, including the first rinses of glassware, in a designated, sealed container for "Halogenated Organic Waste".[7][10][12]

  • Solid Waste: Collect contaminated consumables such as gloves, weigh paper, and absorbent pads in a sealed plastic bag or container designated for solid hazardous waste.[13]

  • Container Management: Keep waste containers closed at all times except when adding waste.[12] Store them in a designated satellite accumulation area.

By adhering to this comprehensive safety and handling framework, you are not only protecting yourself and your colleagues but also ensuring the integrity and quality of your scientific work.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. [Link]

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. SafetyGloves.co.uk. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • Chemical-Resistant Gloves: Key Considerations. EHSLeaders. [Link]

  • Ketones and Glove Failure: Why Most Gloves Fail Against MEK. Inland Empire Safety & Supply. [Link]

  • Standard Operating Procedure - Corrosive Chemicals. Yale Environmental Health & Safety. [Link]

  • Acid Handling Standard Operating Procedure. University of Utah. [Link]

  • Safety data sheet - Dagonis 7.5/5 SC. BASF. [Link]

  • Safety Data Sheet - PB ROPES. ADAMA. [Link]

  • Standard Operating Procedure (SOP) Handling Concentrated Acids. McMaster University. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.